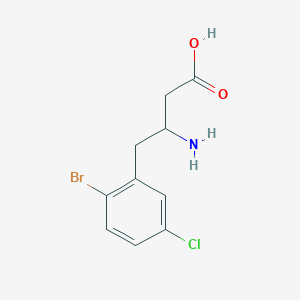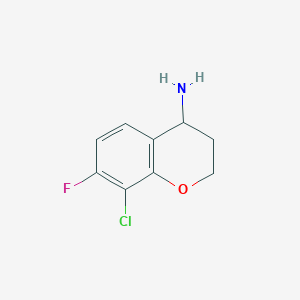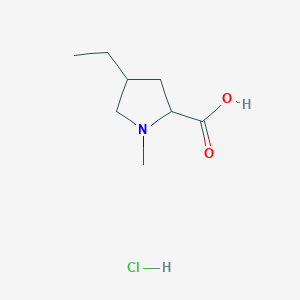![molecular formula C11H15NO B12291158 [1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
[1-(1-Phenylethyl)aziridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-Phenylethyl)aziridin-2-yl]methanol: is a chiral aziridine compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenylethyl group and a methanol moiety. The presence of the aziridine ring imparts significant reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)aziridin-2-yl]methanol typically involves the reaction of (S)-(-)-1-phenylethanamine with ethyl 2,3-dibromopropanoate in the presence of triethylamine and toluene. The reaction mixture is heated to 90°C for several hours, followed by purification through chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the aziridine ring into an amine.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines or ring-opened products.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(1-Phenylethyl)aziridin-2-yl]methanol is used as a chiral ligand in asymmetric alkylation reactions. Its unique structure allows for the formation of enantioselective products, making it valuable in the synthesis of chiral compounds .
Biology and Medicine: The compound’s reactivity and chiral nature make it a potential candidate for the development of pharmaceuticals. It can be used as an intermediate in the synthesis of biologically active molecules, including drugs that target specific enzymes or receptors.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of [1-(1-Phenylethyl)aziridin-2-yl]methanol involves its interaction with molecular targets through its aziridine ring. The ring strain in the aziridine moiety makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(S)-1-[®-α-Methylbenzyl]aziridine-2-methanol: This compound is structurally similar, featuring an aziridine ring and a phenylethyl group, but with a different stereochemistry.
Diphenyl((S)-1-phenylethyl)aziridin-2-yl)methanol: Another chiral aziridine compound used in asymmetric synthesis.
Uniqueness: The uniqueness of [1-(1-Phenylethyl)aziridin-2-yl]methanol lies in its specific stereochemistry and the presence of both an aziridine ring and a methanol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of chiral compounds.
Propriétés
IUPAC Name |
[1-(1-phenylethyl)aziridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)


